5-(Chlorosulfonyl)-2-ethoxybenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and an ethoxy group (-OCH2CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid typically involves the chlorosulfonation of 2-ethoxybenzoic acid. The reaction is carried out by treating 2-ethoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-ethoxybenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, methanol, dichloromethane), and mild bases (triethylamine) are commonly used.
Hydrolysis: Water or aqueous bases (sodium hydroxide) are used under mild to moderate conditions.
Reduction: Reducing agents (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
5-(Chlorosulfonyl)-2-ethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as sulfonamide-based drugs.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Analytical Chemistry: It is employed in the development of analytical reagents and standards for chemical analysis.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Chloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorine atom instead of an ethoxy group.
4-Chloro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a chlorosulfonyl group.
Uniqueness
5-(Chlorosulfonyl)-2-ethoxybenzoic acid is unique due to the presence of both the chlorosulfonyl and ethoxy groups, which confer distinct reactivity and properties. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it a valuable intermediate in the synthesis of diverse organic compounds with specific functional properties.
Properties
IUPAC Name |
5-chlorosulfonyl-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRCKXZRULNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464127 | |
Record name | 5-(chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200575-16-2 | |
Record name | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200575-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chlorosulfonyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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